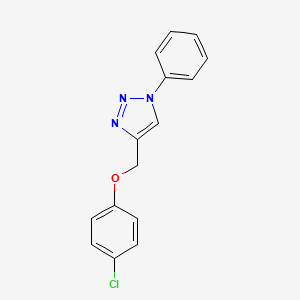
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to the triazole ring
准备方法
The synthesis of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, benzyl chloride, and sodium azide.
Formation of Azide Intermediate: Sodium azide is reacted with benzyl chloride to form benzyl azide.
Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with 4-chlorophenol in the presence of a copper catalyst to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and reduce production costs.
化学反应分析
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies exploring its efficacy against various pathogens and cancer cell lines.
Industry: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
作用机制
The mechanism of action of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: This compound also contains a chlorophenoxy group but differs in the heterocyclic ring structure.
2-Methyl-4-chlorophenoxyacetic acid: This compound is a phenoxyacetic acid derivative with herbicidal properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a plant growth regulator.
The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
生物活性
The compound 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article focuses on its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula: C16H15ClN4O
- Molecular Weight: 314.77 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity: The compound has shown promising cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: It has potential applications in combating microbial infections.
Antitumor Activity
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated notable potency against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines.
Cytotoxicity Data
The following table summarizes the IC50 values (concentration required to inhibit cell viability by 50%) for various triazole derivatives:
| Compound | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|---|
| 4-((4-Chlorophenoxy)methyl)-1-phenyl- | 12.22 | 14.16 | 14.64 |
| Doxorubicin (control) | 11.21 | 12.46 | 13.45 |
| Other Triazole Derivatives | Varies | Varies | Varies |
The above data suggests that the compound exhibits comparable cytotoxicity to doxorubicin, a well-known chemotherapeutic agent .
The mechanism by which triazole derivatives exert their antitumor effects is believed to involve the following pathways:
- Induction of Apoptosis: Triazoles can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: They may interfere with the cell cycle progression, leading to growth inhibition.
- Inhibition of Angiogenesis: Some studies suggest that these compounds can hinder new blood vessel formation necessary for tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of triazole derivatives. Electron-donating groups tend to enhance cytotoxicity compared to electron-withdrawing groups. For instance:
- Electron-donating substituents (e.g., -NH2) increased potency against cancer cell lines.
- Electron-withdrawing substituents resulted in decreased activity.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on HepG2 Cells: A derivative similar to 4-((4-Chlorophenoxy)methyl)-1-phenyl exhibited an IC50 value of 12.22 µM against HepG2 cells, indicating strong potential for liver cancer treatment.
- Combination Therapy Research: Investigations into combination therapies involving triazoles and other chemotherapeutics showed enhanced efficacy and reduced side effects in preclinical models.
属性
CAS 编号 |
135034-73-0 |
|---|---|
分子式 |
C15H12ClN3O |
分子量 |
285.73 g/mol |
IUPAC 名称 |
4-[(4-chlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-8-15(9-7-12)20-11-13-10-19(18-17-13)14-4-2-1-3-5-14/h1-10H,11H2 |
InChI 键 |
AFBWANZEWMQYLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















